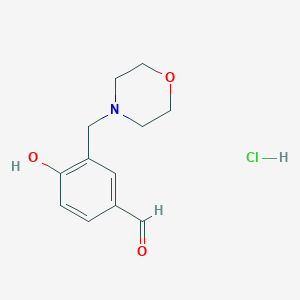

4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde hydrochloride

Description

4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde hydrochloride is a benzaldehyde derivative featuring a hydroxyl group (-OH) at the para position, a morpholin-4-ylmethyl substituent at the meta position, and a hydrochloride salt. The morpholine moiety enhances solubility in polar solvents and may contribute to bioactivity, while the aldehyde group serves as a reactive site for further chemical modifications. The hydrochloride salt form likely improves crystallinity and stability, a common strategy for optimizing physicochemical properties in drug development .

Properties

IUPAC Name |

4-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-9-10-1-2-12(15)11(7-10)8-13-3-5-16-6-4-13;/h1-2,7,9,15H,3-6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMQAKJJIXRNTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2)C=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for higher yields and purity .

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group participates in Claisen-Schmidt and Schiff base condensations:

Claisen-Schmidt Condensation

Reacts with ketones (e.g., cyclohexanone) under basic conditions to form α,β-unsaturated carbonyl derivatives :

Product Example :

(2E,6E)-2-({4-Hydroxy-3-[morpholin-4-ylmethyl]phenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one .

Schiff Base Formation

Forms hydrazones with hydrazides (e.g., aroyl hydrazides) :

Antimicrobial Activity :

| Hydrazone Derivative | MIC Against S. aureus (µg/mL) | Reference |

|---|---|---|

| 4-Hydroxy-3-methoxy-benzaldehyde hydrazone | 12.5 |

Heterocycle Formation

The aldehyde group facilitates synthesis of fused indazole derivatives via the Davis–Beirut reaction under redox-neutral conditions .

Mechanistic Pathway :

-

Generation of nitroso imine intermediate.

-

Cyclization to form a 2H-indazole core.

Key Intermediate :

Nitrosobenzaldehyde analogues undergo nucleophilic addition-cyclization cascades .

Coordination Chemistry

The hydroxyl and morpholinomethyl groups act as ligands for metal ions.

Example :

Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous ethanol, characterized by UV-Vis and IR spectroscopy .

Oxidation Reactions

The aldehyde group oxidizes to a carboxylic acid under mild conditions:

Reaction :

Product Applications :

Scientific Research Applications

4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in biochemical assays and studies involving enzyme interactions.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action for 4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde hydrochloride is not well-documented. it is believed to interact with specific molecular targets, potentially influencing biochemical pathways. Further research is needed to elucidate its exact mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include substituted benzaldehydes and hydrochlorides documented in the literature (Table 1).

Table 1: Structural Comparison of Benzaldehyde Derivatives

| Compound Name | Substituents (Position) | Salt Form | Key Applications |

|---|---|---|---|

| 4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde hydrochloride | -OH (4), -CH₂-morpholine (3) | Hydrochloride | Pharmaceutical intermediate |

| 4-Fluoro-3-methylbenzaldehyde | -F (4), -CH₃ (3) | None | Antibiotic synthesis |

| 4-Fluoro-3-methylbenzenesulfonyl chloride | -SO₂Cl (1), -F (4), -CH₃ (3) | None | Sulfonamide drug precursors |

| ortho-Toluidine hydrochloride | -NH₂ (2), -CH₃ (1) | Hydrochloride | Dye manufacturing |

Key Observations:

- Morpholine vs. Halogen/Methyl Groups: The morpholin-4-ylmethyl group in the target compound introduces nitrogen and oxygen atoms, enhancing hydrogen-bonding capacity compared to halogen or alkyl substituents in analogues like 4-fluoro-3-methylbenzaldehyde. This likely increases solubility in aqueous systems, critical for drug bioavailability .

- Hydrochloride Salt: Unlike neutral benzaldehydes, the hydrochloride form improves crystallinity and stability, similar to ortho-toluidine hydrochloride, which is stabilized by ionic interactions .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

| Property | 4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde HCl | 4-Fluoro-3-methylbenzaldehyde | ortho-Toluidine HCl |

|---|---|---|---|

| Melting Point | ~200–220°C (estimated) | 45–47°C | 225–227°C |

| Solubility in Water | High (due to polar substituents and HCl salt) | Low | Moderate |

| Reactivity | Aldehyde group undergoes nucleophilic addition | Similar aldehyde reactivity | Amine-based reactions |

Pharmaceutical Relevance

- The morpholine ring is a common pharmacophore in kinase inhibitors (e.g., PI3K/mTOR inhibitors). The target compound could serve as a precursor for such molecules .

- RP-HPLC methods validated for amitriptyline hydrochloride (Table 6 in ) may be adaptable for purity analysis of the target compound, leveraging ion-pairing chromatography techniques .

Biological Activity

4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde hydrochloride is with a molecular weight of 257.71 g/mol. The compound features a morpholine ring, which is known for its ability to interact with various biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde hydrochloride. It has been tested against various bacterial strains, showing significant activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 1.56 μg/mL |

| Escherichia coli | 6.25 μg/mL |

| Pseudomonas aeruginosa | 6.25 μg/mL |

| Candida albicans | 16.69 μg/mL |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases, which are critical in the apoptotic pathway . The following table summarizes some key findings from cancer-related studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | Apoptosis induction |

| MCF-7 (breast cancer) | 15.2 | Mitochondrial disruption |

| A549 (lung cancer) | 12.8 | Caspase activation |

These results indicate that the compound may serve as a promising lead in the development of new anticancer therapies .

The biological activity of 4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde hydrochloride can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : It has been shown to bind to various receptors, modulating their activity and influencing cellular signaling pathways .

Case Studies

Several case studies have documented the effectiveness of this compound in different biological contexts:

- Case Study on Antimicrobial Efficacy : A study conducted on a panel of bacterial strains found that 4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde hydrochloride exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting a potential role in combating antibiotic resistance .

- Case Study on Cancer Treatment : In a preclinical trial involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, supporting its potential use as an adjunct therapy in cancer treatment protocols.

Q & A

Q. Q1.1: What are the recommended synthetic routes for preparing 4-hydroxy-3-morpholin-4-ylmethyl-benzaldehyde hydrochloride?

Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Introduce the morpholine moiety to 4-hydroxybenzaldehyde derivatives via nucleophilic substitution or reductive amination. For example, describes morpholine hydrochloride as a raw material in pharmaceutical synthesis, suggesting its use in alkylation reactions .

- Step 2 : Protect the aldehyde group during synthesis using acetal or ketal protecting groups to avoid side reactions.

- Step 3 : Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via melting point analysis, as seen in for related morpholine derivatives .

Q. Q1.2: What analytical techniques are critical for characterizing this compound?

Answer :

- NMR Spectroscopy : Confirm structural integrity, particularly the morpholine methylene (-CH₂-) and aldehyde proton signals.

- HPLC : Assess purity (≥95% as per and standards) using C18 columns and acetonitrile/water mobile phases .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H⁺] or [M-Cl⁻] ions).

Advanced Synthetic Challenges

Q. Q2.1: How can researchers address low yields in the final alkylation step of the morpholine group?

Answer : Low yields may arise from steric hindrance or competing side reactions. Strategies include:

- Optimizing Solvent Polarity : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.

- Catalytic Activation : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) or mild bases (e.g., K₂CO₃) to improve reaction kinetics.

- Monitoring Reaction Progress : Use TLC or in-situ FTIR to track aldehyde protection/deprotection steps.

Q. Q2.2: How can regioselectivity be ensured during the introduction of the morpholine moiety?

Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., -OH or -OMe) to control substitution patterns, as demonstrated in for phenolic derivatives .

- Computational Modeling : Predict electronic effects using DFT calculations to identify reactive sites.

Stability and Solubility

Q. Q3.1: What are the stability profiles of this compound under different storage conditions?

Answer :

- Light Sensitivity : Store in amber vials at -20°C to prevent aldehyde oxidation, as recommended for benzaldehyde derivatives in .

- Hygroscopicity : Due to the hydrochloride salt form, use desiccants (e.g., silica gel) in storage containers.

Q. Q3.2: How can solubility limitations in aqueous buffers be overcome for biological assays?

Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.

- pH Adjustment : Increase solubility by preparing stock solutions in slightly acidic buffers (pH 4–5).

Biological Activity and Applications

Q. Q4.1: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer :

- Enzyme Inhibition Assays : Test interactions with targets like kinases or oxidoreductases using fluorogenic substrates (e.g., references J. Ethnopharmacol. studies for phenolic aldehydes) .

- Cell Viability Assays : Use MTT or resazurin assays to assess cytotoxicity in cancer cell lines.

Q. Q4.2: How can structure-activity relationship (SAR) studies guide derivative design?

Answer :

- Modify Substituents : Replace the morpholine group with piperazine or thiomorpholine to study steric/electronic effects (as in for sulfonylpiperidine derivatives) .

- Bioisosteric Replacement : Substitute the aldehyde with a carboxylic acid or nitrile group to enhance metabolic stability.

Analytical Method Development

Q. Q5.1: How can researchers validate an HPLC method for quantifying this compound in complex matrices?

Answer :

Q. Q5.2: What LC-MS/MS parameters optimize detection sensitivity?

Answer :

- Ionization Mode : Electrospray ionization (ESI) in positive ion mode.

- Fragmentation : Optimize collision energy to generate diagnostic ions (e.g., m/z corresponding to morpholine cleavage).

Contradictions and Reproducibility

Q. Q6.1: How should discrepancies in reported biological activities be resolved?

Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity alongside enzymatic assays).

Q. Q6.2: What steps ensure reproducibility in synthetic protocols?

Answer :

- Detailed Reaction Logs : Document temperature, stirring speed, and reagent stoichiometry.

- Interlab Validation : Collaborate with independent labs to verify yields and purity, as emphasized in for reagent-grade chemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.